molecular formula C6H4ClNO2 B12995444 3-Chloro-5-hydroxyisonicotinaldehyde

3-Chloro-5-hydroxyisonicotinaldehyde

Cat. No.: B12995444
M. Wt: 157.55 g/mol
InChI Key: RZTBHSNNVRRBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 It is a derivative of pyridine, featuring both hydroxyl and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-hydroxyisonicotinaldehyde can be synthesized through several methods. One common approach involves the chlorination of 5-hydroxyisonicotinaldehyde. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions to introduce the chlorine atom at the 3-position of the pyridine ring.

Another method involves the oxidation of 3-chloro-5-hydroxyisonicotinic acid using oxidizing agents such as manganese dioxide (MnO2) or potassium permanganate (KMnO4) to yield the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Chloro-5-hydroxyisonicotinic acid.

    Reduction: 3-Chloro-5-hydroxyisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-hydroxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-5-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. For example, it may act as an enzyme inhibitor by forming a Schiff base with the active site of the enzyme, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyisonicotinaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Chloro-3-hydroxyisonicotinaldehyde: Similar structure but with different positional isomerism, leading to distinct chemical properties.

    3-Chloro-4-hydroxyisonicotinaldehyde: Another positional isomer with unique reactivity and applications.

Uniqueness

3-Chloro-5-hydroxyisonicotinaldehyde is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

3-chloro-5-hydroxypyridine-4-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-5-1-8-2-6(10)4(5)3-9/h1-3,10H

InChI Key

RZTBHSNNVRRBNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.